(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid is a chemical compound characterized by its unique structure and functional groups. It is primarily used in peptide synthesis and medicinal chemistry, serving as a building block for various bioactive molecules. The compound is classified as an amino acid derivative due to the presence of both carboxylic acid and amine functional groups in its structure.
The compound falls under the category of piperidine derivatives and is specifically an Fmoc-protected amino acid, where the Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for the amine during synthesis processes.
The synthesis of (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Purification methods such as recrystallization or chromatography are commonly employed to isolate the desired product .
The molecular formula for (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid is , with a molecular weight of 365.43 g/mol. Its structural features include:
The compound can participate in various chemical reactions typical of amino acids and piperidine derivatives:
The reactions typically require specific conditions such as activation reagents (e.g., coupling agents in peptide synthesis) and may involve purification steps to isolate products .
The mechanism of action for (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino functionality during coupling reactions, allowing selective modification at other sites on the molecule.
Upon removal of the Fmoc group through basic treatment (e.g., using piperidine), the resulting free amine can engage in further reactions, such as forming peptide bonds with other amino acids or derivatives .
The compound exhibits typical physical properties associated with solid organic compounds:
Key chemical properties include:
Relevant data indicates that it has a high purity level (>97%) when sourced from reputable suppliers .
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid finds applications in various fields:
This compound's unique properties make it an essential tool in modern synthetic chemistry and drug development processes.
The introduction and removal of the Fmoc (9-fluorenylmethoxycarbonyl) group in heterocyclic systems requires tailored approaches to circumvent side reactions. Standard Fmoc protection employs Fmoc-Cl (chloroformate) or Fmoc-OSu (N-hydroxysuccinimide ester) under Schotten-Baumann conditions. However, α-fluoro-β-ketoesters and piperidine derivatives are susceptible to Lossen rearrangement when Fmoc-OSu is used, generating impurities like Fmoc-β-alanine (up to 10% yield) [2] [4]. To mitigate this, Fmoc-OPhth (phthalimide ester) has emerged as a superior reagent, reducing rearrangement byproducts through stabilized carbonyl activation [2].
Deprotection traditionally uses 20% piperidine in DMF, but piperidine’s toxicity and status as a controlled substance necessitate alternatives. Recent studies demonstrate that 10% DEAPA (3-(diethylamino)propylamine) in DMF achieves near-quantitative Fmoc cleavage while minimizing aspartimide formation—a prevalent side reaction in Asp-containing sequences [8]. This is critical for acid-sensitive piperidine derivatives.
Table 1: Fmoc Deprotection Agents for Piperidine Scaffolds
Agent | Conditions | Cleavage Efficiency | Advantages |
---|---|---|---|
20% Piperidine/DMF | 2 × 2 min | >99% | Rapid kinetics |
50% Morpholine/DMF | 5 min | 95% | Reduced aspartimide risk |
10% DEAPA/DMF | 2 × 5 min | >98% | Non-toxic; non-controlled |
0.1 M DBU/DMF | 15 min | 90% | Minimizes epimerization |
Advanced variants like Sulfmoc (sulfonated Fmoc) and Bsmoc (Michael-acceptor Fmoc) offer orthogonal deprotection. Sulfmoc’s electron-withdrawing sulfonate group lowers the fluorenyl pKa by ~5 units, enabling cleavage under milder basic conditions (e.g., 10% morpholine). Bsmoc undergoes nucleophilic addition-elimination with primary amines (e.g., tris(2-aminoethyl)amine), leaving traditional Fmoc intact [4].
Installing the (2S,5R) stereochemistry demands chiral induction at C2 (carboxylic acid) and C5 (methyl). Three predominant strategies exist:
Solid-phase synthesis introduces challenges in stereocontrol due to heterogeneous reaction environments. Pseudoproline dipeptide derivatives mitigate aggregation during chain elongation, improving coupling efficiency in sterically hindered sequences like 5-methylpiperidine-2-carboxylic acid [1]. Solution-phase synthesis, though requiring chromatographic purification, achieves higher stereopurity (>99% de) via diastereomeric salt crystallization using L-DBTA (L-di-p-toluoyl tartaric acid) [3].
Table 2: Stereoselective Methods for (2S,5R)-5-Methylpiperidine-2-carboxylic Acid
Method | Key Reagents/Conditions | Yield | Stereoselectivity |
---|---|---|---|
Evans Alkylation | Ni(ClO₄)₂, NaHMDS, CH₃I | 82% | 95% de |
Asymmetric Hydrogenation | Ru-(S)-BINAP, 75°C, 80 psi H₂ | 90% | 99% ee |
Pd-Catalyzed Annulation | Pd(dba)₂, (R)-BINAP, TFA | 88% | >20:1 dr |
Enzymatic Resolution | Lipase PS, vinyl acetate | 45% | >99% ee |
Late-Stage Fluorination: Direct C–H fluorination at C3 of the piperidine ring is complicated by regioselectivity issues. DAST (diethylaminosulfur trifluoride) mediates deoxyfluorination of 5-methylpiperidin-3-ol precursors, but suffers from hydrodefluorination side reactions (<15% yield) [5]. Superior approaches employ Pd-catalyzed aminofluorination of alkenyl-piperidine derivatives using NFSI (N-fluorobenzenesulfonimide), achieving C3-fluorinated products in 75% yield with retention of the (2S,5R) configuration [9].
Methylation at C5: Enantioselective methylation requires precise steric control. Enolate alkylation of N-protected piperidinone glycinates with Mel/K₂CO₃ in DMF installs the 5-methyl group with 8:1 diastereoselectivity for the (R)-isomer [7]. Alternatively, reductive amination of keto-piperidines using NaBH₃CN and chiral directing groups (e.g., (S)-α-methylbenzylamine) yields the 5-methyl derivative in >90% de. The methyl group’s stereochemical impact is significant: in (2S,5R) isomers, it adopts an equatorial conformation, enhancing ring rigidity and peptide secondary structure mimicry [1].
Table 3: Fluorination and Methylation Reagents for Piperidine Derivatives
Functionalization | Reagent | Substrate | Yield | Stereocontrol |
---|---|---|---|---|
C3-Fluorination | DAST | 3-Hydroxypiperidine | 40% | Moderate epimerization |
C3-Fluorination | Pd/NFSI | Alkenylpiperidine | 75% | >20:1 dr |
C5-Methylation | Mel/K₂CO₃ | Piperidinone glycinates | 78% | 8:1 dr (5R) |
C5-Methylation | NaBH₃CN/chiral amine | 5-Ketopiperidine | 85% | >90% de |
Solid-Phase Peptide Synthesis (SPPS):
Solution-Phase Synthesis:
Table 4: Optimization Parameters for Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Resin/Linker | 2-CTC resin (acid-labile) | Not applicable |
Fmoc Cleavage | 10% DEAPA/DMF (2 × 5 min) | 20% piperidine/DMF (5 min) |
Coupling Reagent | HATU/DIPEA | EDC/HOAt |
Purity (Crude) | 70–85% | 90–95% |
Stereointegrity | 92–95% de | >99% de |
Scale-Up Feasibility | Moderate (≤10 g) | High (kg-scale) |
Hybrid Approaches: Convergent SPPS (CSPPS) couples solution-synthesized piperidine fragments to resin-bound peptides using TBTU activation. This bypasses steric hindrance during on-resin piperidine incorporation while maintaining 98% yield [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: